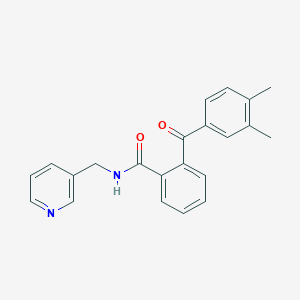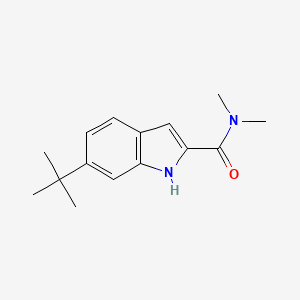![molecular formula C18H19ClF3NO B7496195 N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B7496195.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in maintaining the balance of salt and water in the lungs and other organs. Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been shown to be a potent and selective inhibitor of CFTR, making it a promising candidate for the treatment of CF.
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 binds to a specific site on the N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide protein, known as the regulatory domain, and prevents the channel from opening. This leads to a decrease in chloride secretion and an increase in sodium absorption, which disrupts the balance of salt and water in the lungs and other organs. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 is a reversible inhibitor, meaning that its effects can be reversed by removing the compound.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion, it has been shown to reduce inflammation and mucus production in the airways of CF patients. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been shown to improve lung function and reduce bacterial colonization in animal models of CF.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has several advantages as a research tool. It is a highly specific inhibitor of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, meaning that it does not affect other ion channels or transporters. It is also reversible, allowing researchers to control the duration of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibition. However, N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has some limitations. It is relatively expensive compared to other N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors, and its effects can be variable depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172. One area of focus is the development of more potent and selective N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors that can be used as therapeutics for CF. Another area of interest is the identification of novel targets for CF therapy, such as alternative chloride channels or transporters. Finally, there is ongoing research on the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and the development of new tools to study N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide function in health and disease.
Synthesemethoden
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 was first synthesized by Verkman et al. in 2003. The synthesis involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with 1-adamantylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then chlorinated with thionyl chloride to give N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 in high yield.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been widely used as a research tool to study the function of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide and its role in CF. It has been shown to inhibit N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been used to investigate the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and to identify potential therapeutic targets for CF.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3NO/c19-14-2-1-13(18(20,21)22)6-15(14)23-16(24)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIHVDZHCFHAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


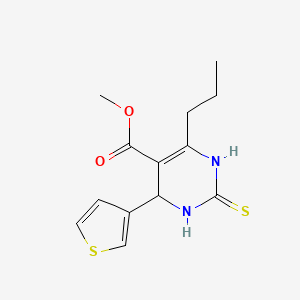

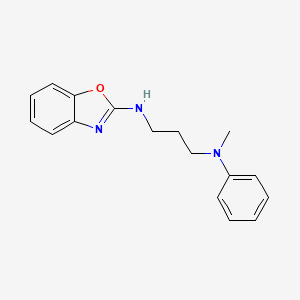
![3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
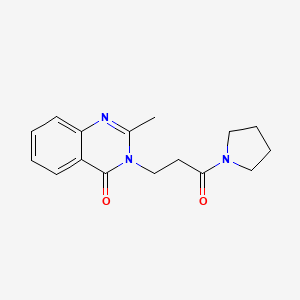
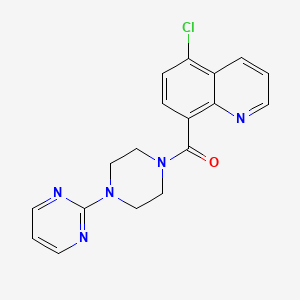
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496175.png)
![6-chloro-4-N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7496183.png)
![3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7496190.png)
![ethyl 7-(4-chlorophenyl)-5-hydroxy-5-methyl-2-(trifluoromethyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7496194.png)
